N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-25(18-6-4-3-5-7-18)30(27,28)19-11-8-16(9-12-19)22(26)24-17-10-13-21-20(14-17)23-15-29-21/h3-15H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGMKYPQZKNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Intermediate Preparation
The 5-aminobenzothiazole precursor is synthesized via cyclization of 2-aminothiophenol derivatives. A patented method (WO2024123815A1) employs enzymatic ketone reduction using Ketone reductase 117297 and Glucose dehydrogenase 117446 to achieve >99% enantiomeric excess in intermediate stages. Alternative routes utilize Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) at −28°C to stabilize reactive intermediates during cyclization.
Table 1: Reaction Conditions for Benzothiazole Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | BF₃·OEt₂ | Toluene | −28°C | 78% |
| Enzymatic Reduction | KRED/Glucose DH | IPA/H₂O | 25°C | 92% |
Sulfamoylation of Benzamide Core
Sulfamoylation introduces the ethyl(phenyl)sulfamoyl group via nucleophilic substitution. A 2023 patent describes using ethyl(phenyl)amine and sulfonyl chloride derivatives in dichloromethane (DCM) with triethylamine as a base, achieving 85% yield after 12 hours at 0°C. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.
Benzamide Coupling
The final coupling between 5-aminobenzothiazole and 4-sulfamoylbenzoyl chloride occurs under Schotten-Baumann conditions. A 2019 study reports optimized parameters:
- Molar ratio : 1:1.2 (amine:acyl chloride)
- Base : 2.5 eq. NaOH
- Solvent : THF/H₂O (3:1)
- Yield : 88% after recrystallization
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reaction control. Key advantages include:
- Precision temperature modulation (±0.5°C)
- Real-time analytics via in-line HPLC
- Throughput : 5 kg/day per reactor module
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 200 L |
| Cycle Time | 8 hours | 45 minutes |
| Purity | 95% | 99.5% |
Purification and Analytical Methods
Crystallization Protocols
Recrystallization from ethyl acetate/n-heptane mixtures produces Form A crystals with defined polymorphic characteristics. X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c).
Chromatographic Techniques
Preparative HPLC with C18 columns (MeCN/H₂O gradient) resolves residual sulfonic acid impurities (<0.1% w/w).
Comparative Analysis of Synthetic Approaches
Table 3: Efficiency Metrics for Key Methods
| Method | Total Yield | Purity | Cost Index |
|---|---|---|---|
| Classical Stepwise | 62% | 97% | $$$ |
| Flow Synthesis | 78% | 99.5% | $$ |
| Enzymatic | 89% | 99.8% | $$$$ |
Enzymatic routes, while costly, provide superior stereochemical control for chiral intermediates. Flow systems balance cost and output for bulk production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs and their properties:
Key Structural Differences and Implications
- Benzothiazole vs. Oxadiazole Rings : The target compound’s benzothiazole moiety may confer greater metabolic stability compared to oxadiazole-containing analogs like LMM5/LMM11, which are prone to oxidative degradation .
- In contrast, Metolazone’s chloro and methoxy substituents optimize renal sodium reabsorption inhibition .
- Synthetic Routes : Conventional methods (e.g., acetic acid-mediated synthesis in ) contrast with carbodiimide coupling (), which may affect yield and scalability .
Research Findings and Pharmacological Insights
Antifungal Activity of Oxadiazole Analogs
Compounds like LMM5 and LMM11 demonstrated antifungal efficacy against Candida strains, with IC₅₀ values comparable to fluconazole . Their 1,3,4-oxadiazole rings may enhance target specificity for fungal enzymes, whereas the target compound’s benzothiazole group could broaden activity to bacterial or viral targets.
Sulfamoyl Group in Diuretics
Metolazone and Bumetanide () highlight the sulfamoyl group’s role in inhibiting carbonic anhydrase or Na⁺/K⁺/Cl⁻ cotransporters . The target compound’s ethyl(phenyl)sulfamoyl group may similarly modulate ion channels but with distinct selectivity due to steric effects from the phenyl group.
Electronic Effects of Substituents
Critical Notes
Structural Determinants of Activity: Minor modifications (e.g., benzothiazole → oxadiazole) drastically alter pharmacokinetics and target engagement.
Sulfamoyl Position : Para-substitution on the benzamide core (as in the target compound and Metolazone) is critical for bioactivity, while meta-substitution often reduces potency .
Synthetic Challenges : Carbodiimide-mediated coupling () offers high purity but requires stringent conditions, whereas conventional methods () are simpler but less efficient .
Biological Activity
N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is CHNOS, with a molecular weight of approximately 358.43 g/mol. The presence of the sulfamoyl group enhances its solubility and potential interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it may interfere with the activity of firefly luciferase, an enzyme often used as a reporter in biological assays .
- Anti-Inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may also possess anti-inflammatory properties .
- Cell Cycle Arrest : Preliminary studies suggest that this compound can induce apoptosis and halt the cell cycle in cancer cells, thereby reducing tumor growth .
Biological Activity Data
Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary table of key findings:
| Study | Activity | Concentration | Effect |
|---|---|---|---|
| Study A | Anti-tumor | 1–4 µM | Inhibited proliferation of A431, A549 cells |
| Study B | Anti-inflammatory | 10 µM | Reduced NO and TNF-α production |
| Study C | Enzyme inhibition | 50 µM | 30% inhibition of luciferase activity |
Case Study 1: Anti-Cancer Activity
In a study assessing the anti-cancer properties of various benzothiazole derivatives, this compound was identified as a potent inhibitor of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma). The mechanism involved apoptosis induction and modulation of cell cycle progression.
Case Study 2: Anti-Inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound. It was found to significantly lower the levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural characteristics. Modifications in the benzothiazole ring or the sulfamoyl group can lead to variations in potency and selectivity:
- Benzothiazole Substituents : Different substituents on the benzothiazole ring can enhance or diminish biological activity. For example, halogen substitutions have been shown to increase anti-cancer efficacy.
- Sulfamoyl Variations : Alterations in the sulfamoyl group can affect solubility and interaction with target enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
